Ned 19

概要

説明

Ned 19 is a selective membrane-permeant non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP). It is known for its ability to inhibit NAADP-mediated calcium signaling, which plays a crucial role in various cellular processes. This compound has been widely used in scientific research to study the functions of NAADP signaling in different cell types .

準備方法

The synthesis of Ned 19 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a pyridoindole ring system.

Functionalization: The core structure is then functionalized with various substituents, including a fluorophenyl group and a piperazine moiety.

Final assembly: The final step involves the coupling of the functionalized core structure with a methoxyphenyl group to form the complete this compound molecule.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.

化学反応の分析

Ned 19 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different derivatives.

Substitution: this compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Cellular Signaling Studies

Ned-19 has been pivotal in elucidating the role of NAADP in calcium signaling. A study demonstrated that Ned-19 effectively blocks NAADP signaling at nanomolar concentrations, revealing its potential to uncover crucial links between glucose sensing and calcium increases in pancreatic beta cells . This finding underscores the importance of calcium as a second messenger in metabolic processes.

Inhibition of Plasmodium falciparum Growth

Research has shown that Ned-19 significantly inhibits the asexual development of Plasmodium falciparum, the causative agent of malaria. In experiments, Ned-19 reduced parasitemia by fivefold compared to control groups, indicating its potential as a therapeutic agent against malaria by disrupting intracellular calcium oscillations essential for the parasite's life cycle .

| Stage of Parasite Development | Effect of Ned-19 |

|---|---|

| Early Trophozoite | Inhibited transition to late trophozoite |

| Late Trophozoite | Impaired development to multinucleated schizont |

| Overall Growth | Dose-dependent reduction in growth |

Immunological Research

Ned-19 has also been utilized in immunological studies, particularly regarding T-cell differentiation. A study indicated that trans-Ned 19 treatment promotes the production of interleukin-10 by effector T cells and enhances their suppressive capacity . This suggests that targeting NAADP signaling can modulate immune responses, potentially offering new avenues for therapeutic interventions in autoimmune diseases.

Case Study 1: Glucose Sensing and Calcium Signaling

In pancreatic beta cells, researchers used Ned-19 to demonstrate that NAADP is a critical mediator between glucose sensing and calcium mobilization. The application of Ned-19 allowed for a clearer understanding of how glucose levels influence intracellular calcium dynamics, which is vital for insulin secretion .

Case Study 2: Malaria Parasite Development

In studies involving Plasmodium falciparum, Ned-19 was shown to disrupt calcium signaling necessary for the parasite's growth cycle. This research not only highlights the compound's inhibitory effects but also suggests that targeting NAADP pathways could be an effective strategy in malaria treatment .

作用機序

Ned 19 exerts its effects by selectively antagonizing the NAADP receptor, thereby inhibiting NAADP-mediated calcium release. This inhibition occurs without directly blocking calcium channels. The molecular targets of this compound include the NAADP receptor and associated calcium channels. The pathways involved in its mechanism of action include the modulation of intracellular calcium levels, which affects various downstream cellular processes .

類似化合物との比較

Ned 19 is unique in its selective antagonism of the NAADP receptor. Similar compounds include:

Trans-Ned 19: A stereoisomer of this compound with similar antagonistic properties.

Bafilomycin A1: An inhibitor of vacuolar-type H±ATPase, which also affects calcium signaling but through a different mechanism.

Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA), which indirectly affects calcium signaling.

Compared to these compounds, this compound is unique in its specific targeting of the NAADP receptor, making it a valuable tool for studying NAADP-mediated calcium signaling .

生物活性

Ned-19 is a compound recognized for its role as an antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a key second messenger involved in calcium signaling within cells. This article explores the biological activity of Ned-19, detailing its mechanisms, effects on various cellular processes, and implications for therapeutic applications.

Ned-19 functions primarily by inhibiting NAADP-mediated calcium release from intracellular stores. This inhibition is crucial as NAADP plays a significant role in various physiological processes, including muscle contraction, neurotransmitter release, and immune responses. The compound exhibits two distinct binding sites on the NAADP receptor: a high-affinity locking site and a low-affinity opening site. The presence of specific functional groups, such as fluorine and carboxylic acid, significantly influences its biological activity.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications to Ned-19 can dramatically alter its potency. For instance, the methyl ester derivative (Ned-19.4) shows reduced efficacy compared to Ned-19 itself, with an IC50 value of 10 μM versus 65 nM for Ned-19 in inhibiting NAADP-mediated calcium release . These findings highlight the importance of the carboxylic acid group and the position of the fluorine atom in maintaining biological activity.

Calcium Signaling

Ned-19's primary action is to inhibit calcium signaling pathways mediated by NAADP. In various studies, it has been shown to effectively block NAADP-induced calcium release in different cell types. For example, in T-cells stimulated with anti-CD3 antibodies, trans-Ned 19 (a variant of Ned-19) was found to decrease T-cell activation markers and inhibit proliferation in a concentration-dependent manner .

Immune Response Modulation

Ned-19 has also been implicated in modulating immune responses. The inhibition of NAADP signaling by trans-Ned 19 promotes differentiation of CD4+ T-cells into Th17 cells while enhancing their suppressive capacity . This effect suggests potential therapeutic applications for controlling inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the effects of Ned-19 on various biological systems:

- Calcium Release Inhibition : A study demonstrated that Ned-19 effectively inhibits NAADP-mediated calcium release in sea urchin homogenates, providing insights into its pharmacological profile .

- T-cell Activation : Research indicated that trans-Ned 19 reduces the activation status of naïve CD4+ T-cells post-stimulation, suggesting its role in modulating immune responses during inflammation .

- Pancreatic Function : High concentrations of Ned-19 (100 μM) were shown to inhibit cholecystokinin (CCK) responses in pancreatic acinar cells, indicating its influence on digestive enzyme secretion .

Data Summary

| Study | Key Findings | IC50 Values |

|---|---|---|

| Calcium Release Assay | Inhibits NAADP-mediated Ca2+ release | Ned-19: 65 nM; Ned-19.4: 10 μM |

| T-cell Activation | Reduces activation markers and inhibits proliferation | Not specified |

| Pancreatic Function | Inhibits CCK responses | 100 μM |

特性

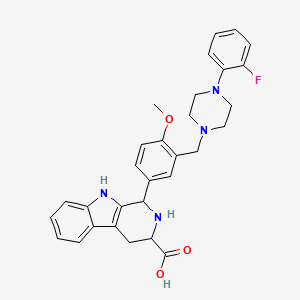

IUPAC Name |

1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。